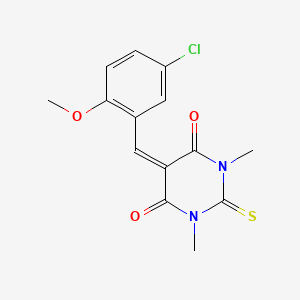

5-(5-chloro-2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches to similar pyrimidine derivatives involve multi-step processes, including the formation of key intermediates, such as 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, through routes that have general applicability for preparing a wide range of substituted benzyl pyrimidines. These processes often involve reactions like lithiation, Suzuki cross-coupling, and specific conditions such as the presence of palladium on charcoal and potassium hydroxide to yield the desired compounds (Grivsky et al., 1980); (Saygılı et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including variations in substituents, significantly influences their properties and potential applications. X-ray crystallography and other structural analysis tools have been used to determine the precise configurations and orientations of such molecules, revealing intricate details about their planar fused-ring systems, hydrogen bonding patterns, and molecular conformations. These structural insights are crucial for understanding the reactivity and interaction capabilities of these compounds (Low et al., 2004); (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including Suzuki cross-coupling, which is essential for introducing different substituents into the pyrimidine core, thereby modifying its chemical properties. These reactions are influenced by the molecular structure of the pyrimidine derivatives and play a crucial role in the synthesis of compounds with specific functional attributes (Zhang et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are critical for determining the compound's applicability in different fields. Detailed analysis of these physical properties can be obtained through spectroscopic methods and crystallography, providing insights into the stability and behavior of these compounds under various conditions (Arı et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity, stability, and interaction with other molecules, are significantly influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds reveal their potential for forming hydrogen bonds, undergoing tautomeric shifts, and participating in various chemical reactions, highlighting their versatility and potential applications in several domains (Kinoshita et al., 1986).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Research has explored the synthesis of novel heterocyclic compounds derived from structurally similar pyrimidinediones, highlighting their potential in medicinal chemistry. For example, novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide compounds have been synthesized with demonstrated anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 inhibition, comparable to standard drugs, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Optical and Material Science Applications

Compounds structurally related to the query chemical have been investigated for their nonlinear optical properties, indicating potential applications in optical devices and materials science. Specifically, styryl dyes based on pyrimidinedione frameworks showed significant third-order nonlinear optical properties, demonstrating their utility as nonlinear optical materials for device applications. This research suggests that compounds with a pyrimidinedione core may be valuable in developing new optical materials with enhanced performance (Shettigar et al., 2009).

Chemotherapeutic Research

Moreover, pyrimidinediones and their derivatives have been synthesized and evaluated for their antitumor activities, highlighting the broad applicability of these compounds in designing new anticancer drugs. Reactions involving similar compounds led to the synthesis of 4-amino-and 4-methoxy-6-chloropyrimidines, which were studied for their antitumor properties, indicating the potential of pyrimidinedione derivatives in chemotherapeutic applications (Grigoryan et al., 2008).

Propriétés

IUPAC Name |

5-[(5-chloro-2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-16-12(18)10(13(19)17(2)14(16)21)7-8-6-9(15)4-5-11(8)20-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJDKDGAHQKKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)C(=O)N(C1=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)

![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)

![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)

![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)

![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)